Dimethyl cyclohex-2-ene-1,2-dicarboxylate
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Overview
Description
Dimethyl cyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclohexene, featuring two ester groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclohex-2-ene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between butadiene and dimethyl maleic anhydride. This reaction typically requires elevated temperatures and an inert atmosphere to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cyclohexene derivatives. This process can be optimized for large-scale production by using specific catalysts and reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diacids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl cyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl cyclohex-2-ene-1,2-dicarboxylate involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for enzymes or catalysts, facilitating the formation of desired products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl cis-1,2-dimethylcyclohexane-1,2-dicarboxylate
- Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
Uniqueness
Dimethyl cyclohex-2-ene-1,2-dicarboxylate is unique due to its specific ester configuration and the presence of the cyclohexene ring. This structure imparts distinct chemical properties, making it valuable for various synthetic and industrial applications .
Properties
IUPAC Name |
dimethyl cyclohex-2-ene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h5,8H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNQSVDOAVIZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531813 |
Source
|
Record name | Dimethyl cyclohex-2-ene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41902-36-7 |
Source
|
Record name | Dimethyl cyclohex-2-ene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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